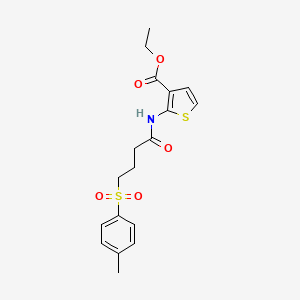

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate, often involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction leads to the formation of aminothiophene derivatives .Molecular Structure Analysis

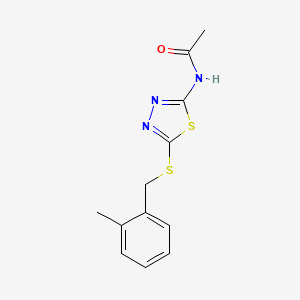

The molecular structure of Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate, can undergo various chemical reactions. For instance, 2-aminothiophenes can be converted into compounds through subsequent diazotization and desamination reactions .Applications De Recherche Scientifique

Organic Synthesis Methodologies

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate and related compounds have been used extensively in the development of new synthetic methodologies. The compound has been involved in phosphine-catalyzed [4 + 2] annulation reactions, serving as a precursor for the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, it has been utilized in the decyclization reactions with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives, showcasing its versatility in organic transformations (Anastasia Vasileva, V. Y. Vaganov, S. Shipilovskikh, A. Rubtsov, 2018).

Antimicrobial and Antioxidant Studies

This compound has also found applications in the synthesis of molecules with significant antimicrobial and antioxidant properties. For instance, derivatives synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal activities, along with profound antioxidant potential in vitro (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016).

Material Science

In material science, the compound's derivatives have been explored for their utility in creating polythiophene-based materials, known for their electronic and optical properties. Thin films of tosylate-doped poly(3,4-ethylene-dioxy-thiophene) (PEDOT) on various substrates have been studied, revealing the material's anisotropic nature, which correlates with its optical and electronic properties (K. Aasmundtveit, E. Samuelsen, L. Pettersson, O. Inganäs, Tomas Johansson, R. Feidenhans'l, 1999).

Propriétés

IUPAC Name |

ethyl 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-3-24-18(21)15-10-11-25-17(15)19-16(20)5-4-12-26(22,23)14-8-6-13(2)7-9-14/h6-11H,3-5,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBRKMSKZMFMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate](/img/structure/B2560456.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2560458.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2560459.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)

![1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2560461.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)

![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)

![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)

![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)